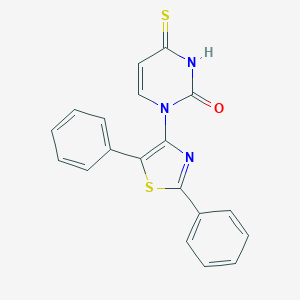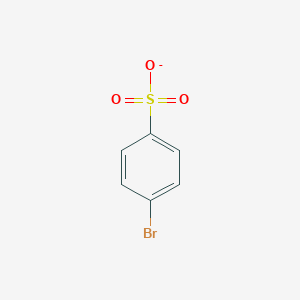![molecular formula C15H14N2O3S B403816 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is an organic compound that features a benzoic acid core substituted with hydroxy groups at the 3 and 5 positions, and a hydrazide group linked to a 4-methylsulfanyl-benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the following steps:
Preparation of 3,5-Dihydroxy-benzoic acid: This can be synthesized from gallic acid through decarboxylation.
Formation of Hydrazide: The 3,5-Dihydroxy-benzoic acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with 4-methylsulfanyl-benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antioxidant: The hydroxy groups confer antioxidant properties.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a plant growth regulator or pesticide.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The 4-methylsulfanyl-benzylidene group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-benzoic acid hydrazide: Lacks the 4-methylsulfanyl-benzylidene group.
4-Methylsulfanyl-benzylidene hydrazide: Lacks the 3,5-dihydroxy-benzoic acid core.
Gallic acid derivatives: Similar antioxidant properties but different structural features.
Uniqueness
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the combination of hydroxy, hydrazide, and 4-methylsulfanyl-benzylidene groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
MIPUOSSEGDRLCV-CXUHLZMHSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B403735.png)

![N-[2-(2-Propylphenoxy)ethyl]acetamide](/img/structure/B403739.png)
![2,4,6,8-Tetrakis(2,3-dimethoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B403741.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)


![2-Chloro-5-[2,2-dichloro-1-(4-chloro-3,5-dinitrophenyl)vinyl]-1,3-dinitrobenzene](/img/structure/B403751.png)
![7,16-Bis[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B403752.png)


![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)
